REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7]([CH2:11][CH2:12][CH2:13][OH:14])[c:8](=[O:10])[nH:9]2)[cH:15]1.[Cl:20][CH:21]([Cl:22])[Cl:23].[S:16]([Cl:17])([Cl:18])=[O:19]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7]([CH2:11][CH2:12][CH2:13][Cl:18])[c:8](=[O:10])[nH:9]2)[cH:15]1
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Name
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Type
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product
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Smiles
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O=c1[nH]c2ccc(Cl)cc2n1CCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |